molecular formula C16H24N2O B15074282 N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide

N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide

Katalognummer: B15074282
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: LHHPFDODWORSCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of hydroamination and the use of hindered amines in medicinal chemistry suggest that scalable methods would involve similar reaction conditions with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions involving hindered amines.

    Medicine: It is involved in the development of drug candidates, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hindered amine motif allows it to interact with enzymes and receptors in a unique manner, influencing biological processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide is unique due to its specific hindered amine structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of drug candidates and other complex organic molecules .

Eigenschaften

Molekularformel

C16H24N2O

Molekulargewicht

260.37 g/mol

IUPAC-Name

N-[2-methyl-4-[(1-methylcyclohexyl)amino]phenyl]acetamide

InChI

InChI=1S/C16H24N2O/c1-12-11-14(7-8-15(12)17-13(2)19)18-16(3)9-5-4-6-10-16/h7-8,11,18H,4-6,9-10H2,1-3H3,(H,17,19)

InChI-Schlüssel

LHHPFDODWORSCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NC2(CCCCC2)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.